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Compound of Interest

Compound Name: 4-Chloro-5-methoxyquinoline

CAS No.: 1231761-14-0

Cat. No.: B037147

Get Quote

Executive Summary
4-Chloro-5-methoxyquinoline (CAS: 1231761-14-0) represents a specialized subclass of

quinoline intermediates characterized by "peri-substitution"—the steric and electronic

interaction between the 4-chloro and 5-methoxy groups.[1] Unlike its widely utilized isomer, 4-

chloro-7-methoxyquinoline (a key intermediate for Lenvatinib), the 5-methoxy variant serves as

a critical probe in Structure-Activity Relationship (SAR) studies.[1] It is primarily employed to

test the steric tolerance of kinase ATP-binding pockets and to modulate the basicity of the

quinoline nitrogen through inductive effects.[1] This guide provides a definitive technical profile,

focusing on the unique physicochemical challenges arising from its crowded substitution

pattern.[1]

Molecular Identity & Structural Analysis[1][2]
The defining feature of this molecule is the peri-interaction between the chlorine atom at

position C4 and the methoxy group at position C5.[1] This proximity forces the methoxy group

out of coplanarity with the aromatic system, altering its resonance contribution compared to the

6- or 7-methoxy isomers.
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Parameter Data

IUPAC Name 4-Chloro-5-methoxyquinoline

CAS Number 1231761-14-0

Molecular Formula

Molecular Weight 193.63 g/mol

SMILES COc1cccc2nc(Cl)ccc12

InChI Key MHSPKKXMNJNWHR-UHFFFAOYSA-N

Structural Class Heteroaromatic; Peri-substituted Quinoline

Physicochemical Parameters
The following data synthesizes experimental observations with high-fidelity predictive models

(ACD/Percepta, ChemAxon) where specific experimental values for this minor isomer are rare

in open literature.

Core Properties Table[1]
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Property Value / Range Technical Context

Physical State Solid (Crystalline powder)

Unlike 4-chloroquinoline

(liquid/low-melt), the methoxy

group increases lattice energy.

[1]

Melting Point 68°C – 72°C (Predicted)

Lower than 7-methoxy isomer

(~80-85°C) due to symmetry

disruption and steric strain.[1]

Boiling Point ~310°C (at 760 mmHg)
Decomposition likely prior to

boiling.[1]

LogP (Octanol/Water) 2.8 ± 0.3
Moderately lipophilic; suitable

for CNS penetration models.[1]

pKa (Conjugate Acid) 3.8 – 4.2 (Predicted)

Significantly lower than

quinoline (4.9).[1] The 5-OMe

group exerts a -I (inductive

withdrawal) effect on the N1

nitrogen due to proximity,

overriding its +M (resonance)

effect.

Topological Polar Surface Area

(TPSA)
22.12

Low polar surface area

suggests high passive

membrane permeability.[1]

Solubility < 0.1 mg/mL (Water, pH 7)

Hydrophobic.[1] Soluble in

DMSO (>50 mg/mL), DCM,

and Methanol.[1]

The "Peri-Effect" Analysis
The 4-Cl/5-OMe steric clash is the governing factor for this molecule's reactivity.[1]

Nucleophilic Displacement (
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): The 5-methoxy group sterically hinders the approach of nucleophiles to the 4-position.[1]
Consequently,

reactions (e.g., amination to form kinase inhibitors) require higher temperatures or stronger
bases compared to the 7-methoxy isomer.

Conformational Lock: The methoxy methyl group is forced away from the chlorine, often

adopting a specific dihedral angle that minimizes dipole repulsion but reduces the electron-

donating capacity of the oxygen into the ring.

Synthetic Pathways & Impurity Profile
The synthesis of 4-chloro-5-methoxyquinoline is complicated by regioselectivity issues. The

standard Gould-Jacobs reaction favors the less sterically hindered 7-methoxy isomer.[1]

Synthesis & Regioselectivity Flowchart
The following diagram illustrates the bifurcation in the cyclization step that leads to the

formation of the 5-methoxy isomer as a minor product or requires specific directing groups.
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Figure 1: Regioselectivity in the Gould-Jacobs synthesis. The 5-methoxy isomer is formed via

cyclization at the crowded position ortho to the methoxy group.

Impurity Profile
Researchers must screen for the following impurities using HPLC/UPLC:
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Regioisomer: 4-Chloro-7-methoxyquinoline (typically the dominant impurity).[1]

Hydrolysis Product: 5-Methoxy-4-quinolinone (from incomplete chlorination or moisture

exposure).[1]

Dimerization: Bis-quinoline ethers (formed under harsh chlorination conditions).[1]

Spectral Characterization
Identification of the 5-methoxy isomer relies heavily on

NMR coupling constants to distinguish it from the 7-methoxy isomer.[1]

NMR Interpretation ( , 400 MHz)
H2 (Proton adjacent to N):

8.6 – 8.8 ppm (d,

Hz).[1]

H3 (Proton adjacent to Cl):

7.3 – 7.5 ppm (d,

Hz).[1]

Benzene Ring Protons (H6, H7, H8):

The 5-methoxy substitution leaves H6, H7, and H8 as an AMX or ABC system.

H6 (Ortho to OMe): Doublet or dd,

6.8 – 7.1 ppm.[1] Key diagnostic: H6 couples to H7 (

Hz) and potentially H8 (

Hz).[1]

H8 (Ortho to N): Doublet or dd,

7.6 – 7.9 ppm.[1][2] Deshielded by the ring nitrogen.[1]
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Methoxy Group: Singlet,

4.00 – 4.05 ppm.[1] (Slightly downfield compared to 7-OMe due to the peri-deshielding effect
of the Cl lone pairs).[1]

Mass Spectrometry[1]
ESI+:

(Characteristic 3:1 isotope pattern for Cl).[1]

Fragmentation: Loss of

radical (M-15) is common, followed by loss of CO (M-28).[1]

Handling & Safety Protocols
Signal Word:WARNING

Hazard Class H-Code Statement

Skin Irritation H315 Causes skin irritation.[1]

Eye Irritation H319
Causes serious eye irritation.

[1]

STOT-SE H335
May cause respiratory

irritation.[1]

Handling Protocol:

Moisture Sensitivity: The C-Cl bond is susceptible to hydrolysis under acidic/humid

conditions, reverting to the quinolone.[1] Store under inert gas (Argon/Nitrogen) at 2-8°C.

Solubilization: For biological assays, prepare stock solutions in 100% DMSO. Avoid aqueous

buffers until the final dilution step to prevent precipitation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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